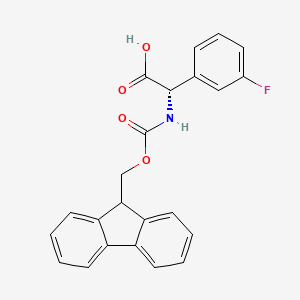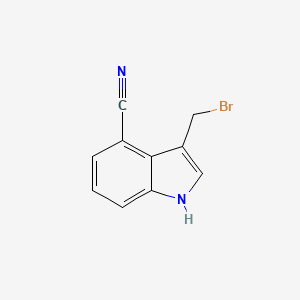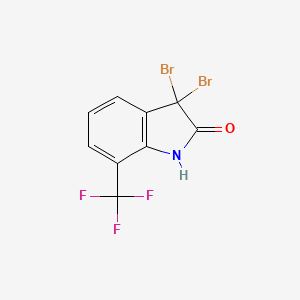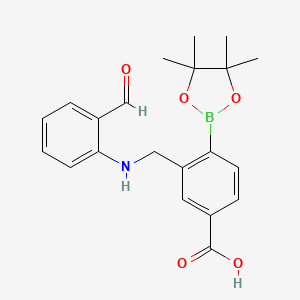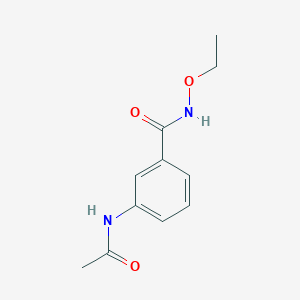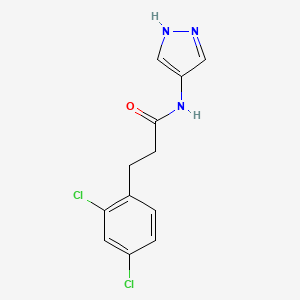![molecular formula C9H6F2O4 B14896247 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a chemical compound with the molecular formula C9H6F2O4. It is a derivative of benzo[b][1,4]dioxine, featuring two fluorine atoms at the 6 and 7 positions and a carboxylic acid group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and applications.
Uniqueness
The presence of fluorine atoms at the 6 and 7 positions in 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid imparts unique properties such as increased stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6F2O4 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13) |
InChI Key |
JHAQLJYVNNOTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2O1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


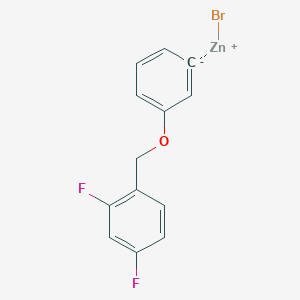
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
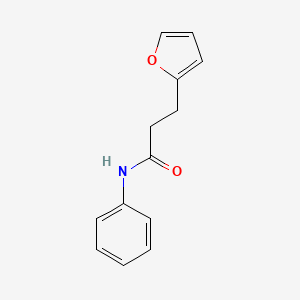
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



